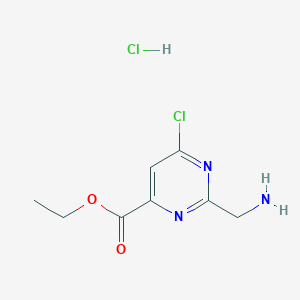
Ethyl 2-(aminomethyl)-6-chloropyrimidine-4-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(aminomethyl)-6-chloropyrimidine-4-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(aminomethyl)-6-chloropyrimidine-4-carboxylate hydrochloride typically involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with ethyl glycinate hydrochloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of ethyl glycinate replaces the methoxy groups on the pyrimidine ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(aminomethyl)-6-chloropyrimidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines under basic conditions.
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or nitric acid.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Condensation: Reagents like formaldehyde, acetone, or benzaldehyde under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of amines or alcohols.
Condensation: Formation of Schiff bases or imines.
Scientific Research Applications
Ethyl 2-(aminomethyl)-6-chloropyrimidine-4-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Used in the development of agrochemicals and materials science for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(aminomethyl)-6-chloropyrimidine-4-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(aminomethyl)-5-hydroxy-1H-indole-3-carboxylate hydrochloride: Known for its antiviral properties.
2-Aminoethyltrimethylammonium chloride: Used in various chemical syntheses and biological studies.
Uniqueness
Ethyl 2-(aminomethyl)-6-chloropyrimidine-4-carboxylate hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H11Cl2N3O2 |
|---|---|
Molecular Weight |
252.09 g/mol |
IUPAC Name |
ethyl 2-(aminomethyl)-6-chloropyrimidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H10ClN3O2.ClH/c1-2-14-8(13)5-3-6(9)12-7(4-10)11-5;/h3H,2,4,10H2,1H3;1H |
InChI Key |
IMAVYGDRJFJPLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=N1)CN)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


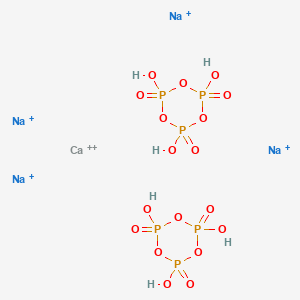
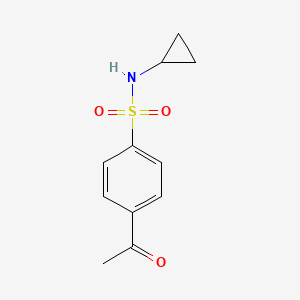
![1-Propanesulfonic acid, 3,3'-[2-butyne-1,4-diylbis(oxy)]bis[2-hydroxy-](/img/structure/B14167723.png)
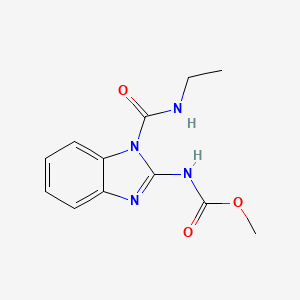

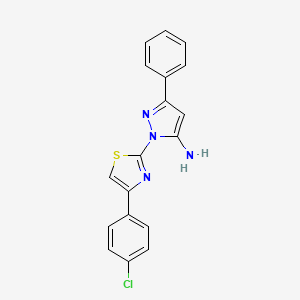


![8-methoxy-N-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14167740.png)
![N-[(2E)-2-hydroxyimino-1,1-dimethyl-ethyl]-1-phenyl-methanimine oxide](/img/structure/B14167746.png)
![1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14167759.png)
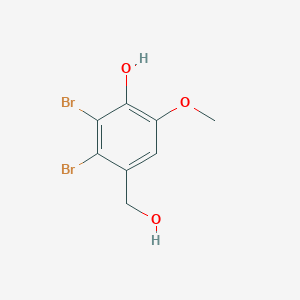
![methyl 5-chloro-2-{[(E)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}benzenecarboxylate](/img/structure/B14167771.png)

